REACTION_CXSMILES
|
[CH2:1]([O:3][SiH:4]([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2].[CH2:11]([OH:13])[CH3:12]>Cl[Cu].COCCOC>[CH2:1]([O:3][SiH:4]([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2].[CH2:1]([O:3][Si:4]([O:13][CH2:11][CH3:12])([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2]
|
Name
|
CuCl
|
Quantity
|
0.2 kg
|
Type
|
catalyst
|
Smiles
|
Cl[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O[SiH](OCC)OCC
|
Name
|
metal
|
Quantity
|
3.3 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
242
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O[SiH](OCC)OCC
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was carried out in a reactor
|
Type
|
CUSTOM
|
Details
|
was equipped with an electric heating control device of reaction capacity, and an impeller stirrer
|
Type
|
CUSTOM
|
Details
|
every 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
As a result of analysis of the samples in Gas chromathograph, Agilent® GC7890A, synthesis reaction
|
Type
|
CUSTOM
|
Details
|
reaction rate
|
Type
|
TEMPERATURE
|
Details
|
increased for initial 60 minutes
|
Duration
|
60 min
|
Type
|
WAIT
|
Details
|
decreased after 180 minutes
|
Duration
|
180 min
|
Type
|
WAIT
|
Details
|
completely slowed down 260 minutes
|
Duration
|
260 min
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)O[SiH](OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1635 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)O[Si](OCC)(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 105 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |